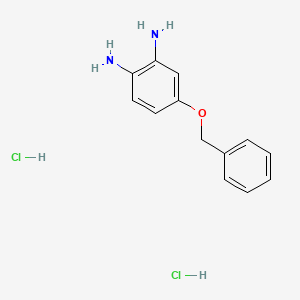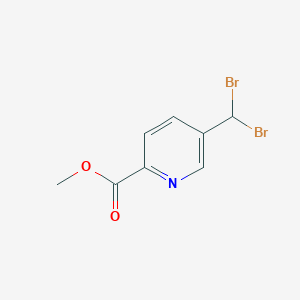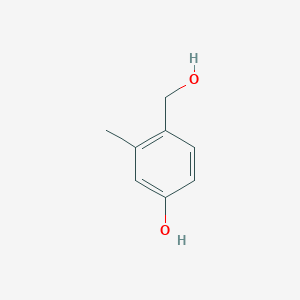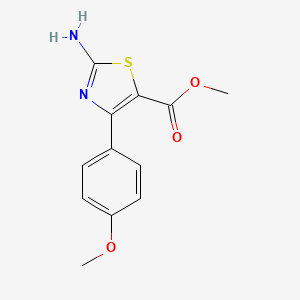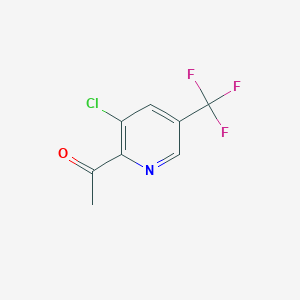
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Descripción general
Descripción
“1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” is a chemical compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” includes a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group .Chemical Reactions Analysis
The specific chemical reactions involving “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” are not fully detailed in the search results .Aplicaciones Científicas De Investigación
Agrochemical Industry
- Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Methods of Application : The specific methods of application can vary depending on the specific agrochemical product and the type of crop being treated. Typically, these agrochemicals are applied to crops in a diluted form, either sprayed directly onto the plants or applied to the soil .
- Results or Outcomes : Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . These compounds have shown superior pest control properties when compared to traditional phenyl-containing insecticides .
Pharmaceutical and Veterinary Industries
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods of Application : The methods of application can vary widely depending on the specific drug and its intended use. Some drugs may be administered orally, while others may be administered via injection .
- Results or Outcomes : Many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Intermediate for Synthesis of Crop-Protection Products
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes : The production data estimated from the i-map Sigma database indicates that 2,3,5-DCTF is in the highest demand among TFMP derivatives .
Intermediate for Synthesis of Insecticides
- Summary of Application : TFMP derivatives are used as intermediates in the synthesis of insecticides such as chlorfluazuron .
- Results or Outcomes : The use of TFMP derivatives as intermediates has enabled the development of more effective insecticides .
Intermediate for Liquid Crystal Materials
- Summary of Application : TFMP derivatives are used as intermediates in the synthesis of liquid crystal materials .
- Results or Outcomes : The use of TFMP derivatives as intermediates has enabled the development of advanced liquid crystal materials .
Intermediate for Hepatitis C Treatment
- Summary of Application : 2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of TFMP, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
- Results or Outcomes : The use of TFMP derivatives as intermediates has enabled the development of potential treatments for Hepatitis C .
Intermediate for Synthesis of Fluazifop-P-butyl and Haloxyfop-R-methyl
- Summary of Application : This compound is used as an intermediate in the synthesis of herbicides such as fluazifop-P-butyl and haloxyfop-R-methyl .
- Results or Outcomes : The use of this compound as an intermediate has enabled the development of more effective herbicides .
Intermediate for Synthesis of Chlorfluazuron
- Summary of Application : This compound is used as an intermediate in the synthesis of the insecticide chlorfluazuron .
- Results or Outcomes : The use of this compound as an intermediate has enabled the development of more effective insecticides .
Intermediate for Liquid Crystal Materials
- Summary of Application : This compound is used as an intermediate in the synthesis of liquid crystal materials .
- Results or Outcomes : The use of this compound as an intermediate has enabled the development of advanced liquid crystal materials .
Intermediate for Synthesis of Fluopyram
- Summary of Application : This compound is used as an intermediate in the synthesis of the fungicide fluopyram .
- Results or Outcomes : The use of this compound as an intermediate has enabled the development of more effective fungicides .
Intermediate for Synthesis of Imidazo [1,2-a]pyridine-coumarin Hybrid Molecules
- Summary of Application : 2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of this compound, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
- Results or Outcomes : The use of this compound as an intermediate has enabled the development of potential treatments for Hepatitis C .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXXBJRNTFTYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617239 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone | |
CAS RN |
207994-12-5 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207994-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



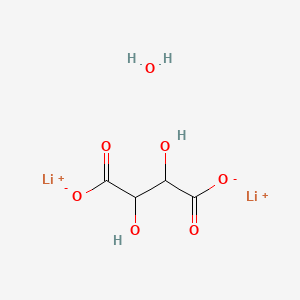
![1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1603424.png)
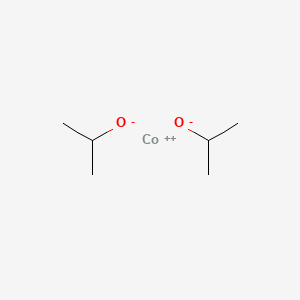
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
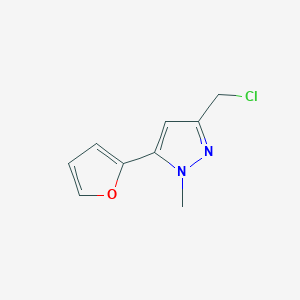
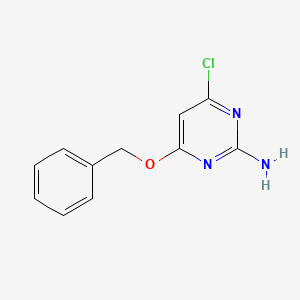
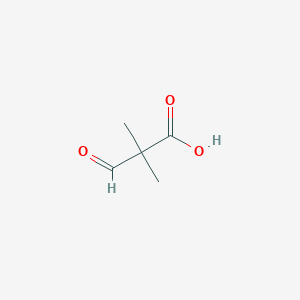
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)
